Preferential Isolation of 1,7-Dinitroanthraquinone from Mixed Isomer Streams via Nitrobenzene Extraction
A patented process demonstrates a direct method for isolating 1,7-dinitroanthraquinone from a mixture containing its 1,6-isomer. The process leverages the differential solubility of the two isomers in nitrobenzene. Specifically, the 1,7-isomer remains as an insoluble residue upon extraction, while the 1,6-isomer dissolves and can be subsequently recovered [1]. This provides a clear, quantifiable separation route for the 1,7-isomer, which is not directly applicable to other isomer pairs like 1,5- and 1,8- [2].
| Evidence Dimension | Isolation Selectivity |
|---|---|
| Target Compound Data | 1,7-dinitroanthraquinone remains as an insoluble residue |
| Comparator Or Baseline | 1,6-dinitroanthraquinone dissolves in nitrobenzene extract |
| Quantified Difference | Complete phase separation achieved via extraction |
| Conditions | Extraction with 2.5 to 8.5 times the weight of nitrobenzene at 85-135 °C |
Why This Matters
This patented separation method offers a scalable and selective route to obtain 1,7-dinitroanthraquinone, ensuring high isomeric purity for downstream applications where the 1,6-isomer would be a contaminant.
- [1] US Patent No. 4,156,921. (1979). Process for the isolation of 1,6- and 1,7-dinitroanthraquinone. View Source
- [2] US Patent No. 4,076,734. (1978). Process for preparing dinitroanthraquinones. View Source
